Enhanced Lipophilicity (cLogP) of the 4-Bromophenyl Derivative Over Its 4-Chlorophenyl and 4-Fluorophenyl Counterparts
The target 4-bromophenyl compound exhibits a significantly higher computed lipophilicity than its 4-chloro and 4-fluoro analogs, a critical parameter governing membrane permeability, blood-brain barrier penetration, and plasma protein binding. The XLogP3 value for the target compound is 3.5, while the 4-chlorophenyl analog (CAS 1017781-50-8) has a calculated XLogP3 of approximately 3.2, and the 4-fluorophenyl analog (CAS 1073153-79-3) is approximately 2.8 [1]. This 0.3–0.7 log unit increase represents a 2- to 5-fold increase in the partition coefficient, which directly translates to higher membrane permeability for central nervous system (CNS) drug discovery programs [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 ≈ 3.2; 4-Fluorophenyl analog: XLogP3 ≈ 2.8 |
| Quantified Difference | ΔXLogP3 = +0.3 over 4-Cl; +0.7 over 4-F |
| Conditions | Computed using XLogP3 algorithm; PubChem 2025.09.15 release [1] |
Why This Matters
A 0.7 log unit increase over the 4-fluoro analog indicates approximately 5-fold greater lipophilicity, which is crucial for programs where enhanced CNS exposure is required.
- [1] PubChem. (2026). Computed XLogP3 values for CID 49760125 and related halogenated analogs. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
